Secosyrin 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20O6 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[(3R,4S,5R)-3-hydroxy-8-oxo-1,7-dioxaspiro[4.4]nonan-4-yl] hexanoate |
InChI |
InChI=1S/C13H20O6/c1-2-3-4-5-10(15)19-12-9(14)7-18-13(12)6-11(16)17-8-13/h9,12,14H,2-8H2,1H3/t9-,12+,13-/m1/s1 |
InChI Key |
BSPDBROUVLBHSZ-JIMOISOXSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H](CO[C@@]12CC(=O)OC2)O |
Canonical SMILES |
CCCCCC(=O)OC1C(COC12CC(=O)OC2)O |
Synonyms |
secosyrin 1 |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biological Contextualization
Identification of Pseudomonas syringae as the Primary Producing Organism
Secosyrin 1 is a metabolite produced by the Gram-negative bacterium Pseudomonas syringae. indianchemicalsociety.comfigshare.comnih.gov This bacterium is a well-known plant pathogen with a broad host range, existing in over 50 pathovars. wikipedia.org The initial isolation of this compound was from culture filtrates of this bacterium, establishing it as the primary biological source. acs.org
Association with Pathogenic Strains of Pseudomonas syringae Expressing the avrD Gene
The production of this compound is specifically linked to strains of Pseudomonas syringae that harbor and express the avirulence gene D (avrD). nih.govnih.govunl.edu The avrD gene is not directly responsible for synthesizing this compound but encodes a protein that is crucial for the production of a family of related compounds, including the syringolides. nih.govunl.edu The expression of avrD in certain pathogenic strains, such as Pseudomonas syringae pv. tomato, leads to the synthesis and secretion of these metabolites. indianchemicalsociety.comnih.gov It is noteworthy that not all avrD alleles are functional in directing the synthesis of these compounds. unl.eduunl.edu
Co-occurrence and Structural Relationship with Syringolides and Syributins in Microbial Cultures
This compound does not occur in isolation within the microbial cultures of Pseudomonas syringae. It is consistently found alongside a suite of structurally related compounds, primarily the syringolides and syributins. acs.orgnih.govnih.govunl.eduysu.am this compound and Secosyrin 2 are considered major coproducts of the syringolide elicitors. acs.org
The structural similarities between these compounds suggest a close biosynthetic relationship. It has been proposed that the secosyrins are derived from the syringolides through a retro-Claisen type reaction. indianchemicalsociety.com Furthermore, the syributins are thought to be formed from the secosyrins via a retro-Michael reaction followed by a 1,3-acyl migration. indianchemicalsociety.com This interconnectedness provides valuable insights into the biosynthetic pathways active in P. syringae strains expressing the avrD gene.
| Compound Family | Key Structural Feature | Proposed Biosynthetic Relationship to this compound |
| Syringolides | Tricyclic C-glycosidic structure | Precursor to this compound via a retro-Claisen reaction. indianchemicalsociety.com |
| Syributins | Butenolide structure | Derived from this compound via a retro-Michael reaction and subsequent 1,3-acyl migration. indianchemicalsociety.com |
Research Methodologies for Natural Product Isolation and Initial Detection from Microbial Culture Filtrates
The isolation and detection of this compound from microbial cultures involve a series of established biochemical techniques. The general workflow begins with the cultivation of Pseudomonas syringae strains known to produce the compound.
Initial Extraction: The culture filtrate, the liquid medium in which the bacteria have grown, is the primary source for isolating these extracellular metabolites. acs.org A common initial step involves the extraction of the culture fluid with an organic solvent, such as ethyl acetate (B1210297), to separate the desired compounds from the aqueous medium. acs.org
Chromatographic Purification: Following extraction, a combination of chromatographic techniques is employed for purification. These methods separate compounds based on their physical and chemical properties.
Silica (B1680970) Gel Vacuum Liquid Chromatography: This is often used as an initial, coarse purification step. acs.org
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is a critical step for obtaining pure samples of this compound. acs.org A typical mobile phase for this separation is a mixture of ethyl acetate and hexanes. acs.org
Detection and Characterization: Once isolated, various analytical methods are used to confirm the identity and structure of this compound.
Mass Spectrometry (MS): Precise mass determination is used to establish the molecular formula of the compound. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for elucidating its complex structure. acs.org
The table below summarizes the key methodologies used in the isolation and detection of this compound.
| Methodology | Purpose | Details |
| Bacterial Cultivation | Production of this compound | Growing Pseudomonas syringae (expressing avrD) in a suitable liquid medium. acs.org |
| Solvent Extraction | Initial separation from culture medium | Using ethyl acetate to extract metabolites from the culture filtrate. acs.org |
| Vacuum Liquid Chromatography | Preliminary purification | Separation on a silica gel column under vacuum. acs.org |
| High-Performance Liquid Chromatography (HPLC) | Fine purification | Separation using a normal-phase column with a solvent system like ethyl acetate-hexanes. acs.org |
| Mass Spectrometry (MS) | Determination of molecular formula | High-resolution mass spectrometry to obtain the exact mass. acs.org |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | 1H and 13C NMR to determine the connectivity of atoms. acs.org |
Biosynthetic Pathways and Precursor Derivation
Proposed Biogenetic Relationship to Syringolides
It is hypothesized that Secosyrin 1 is biosynthetically derived from the syringolides, which are C-glycosidic low molecular weight signal molecules. asm.orgnih.gov This proposed relationship positions the syringolides as precursors to this compound.
Hypothesized Retro-Claisen Type Reaction as a Conversion Mechanism
The conversion of syringolides to this compound is thought to occur through a retro-Claisen type reaction. asm.orgnih.govunc.edu This type of reaction involves the cleavage of a carbon-carbon bond in a β-dicarbonyl compound. In the context of syringolide biosynthesis, it is proposed that the tricyclic structure of a syringolide undergoes a retro-Claisen cleavage, leading to the opening of one of the rings and the formation of the bicyclic secosyrin skeleton. nih.gov This transformation represents a key step in the diversification of the metabolites produced by the biosynthetic pathway. The general mechanism for a retro-Claisen reaction involves the nucleophilic attack on a carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses to break a C-C bond. libretexts.orgacs.org
Proposed Biogenetic Relationship to Syributins
Hypothesized β-Elimination and 1,3-Acyl Migration Pathways
The proposed conversion of this compound to syributins involves a sequence of a β-elimination reaction followed by a 1,3-acyl migration. asm.orgnih.govunc.edu The β-elimination reaction would lead to the opening of the second ring of the secosyrin structure, resulting in a monocyclic intermediate. nih.gov This is then followed by a 1,3-acyl migration, where an acyl group moves from one position to another within the molecule to yield the final syributin structure. asm.orgnih.gov This tandem reaction sequence further highlights the intricate chemical transformations that are thought to occur within this biosynthetic pathway.
Enzymatic Considerations in this compound Biosynthesis
While the chemical mechanisms for the conversion of syringolides to this compound and subsequently to syributins have been proposed, the specific enzymes catalyzing these transformations have not been fully elucidated. It is presumed that these reactions are enzyme-mediated, given the specificity and efficiency of biosynthetic pathways in nature. nih.govbeilstein-journals.org
The hypothesized retro-Claisen reaction for the formation of this compound from syringolides would likely be catalyzed by a hydrolase or a similar enzyme capable of facilitating C-C bond cleavage. nih.gov Similarly, the β-elimination and 1,3-acyl migration steps in the conversion of this compound to syributins are also expected to be under enzymatic control, possibly involving lyases and transferases, respectively. dss.go.thnagoya-u.jp The study of enzymes from the crotonase superfamily, for instance, has revealed their capability to catalyze retro-Claisen reactions. nih.gov However, direct experimental evidence identifying the specific enzymes from P. syringae responsible for these steps is currently lacking.
Genetic Basis and Regulation of Biosynthetic Gene Clusters (e.g., in relation to the avrD gene)
The production of this compound, along with syringolides and syributins, is directly linked to the presence of the avirulence gene D (avrD) in Pseudomonas syringae. apsnet.orgnih.govacs.org This gene is part of a larger biosynthetic gene cluster (BGC) responsible for the synthesis of these related metabolites. unc.eduresearchgate.net The avrD gene product is not the final elicitor molecule itself, but rather an enzyme involved in the biosynthetic pathway that produces the syringolides, which are the primary elicitors. nih.gov
The expression of the avrD gene is tightly regulated. Its promoter is poorly expressed in complex culture media but is activated when the bacteria are in the plant environment. asm.orgnih.govnih.gov The regulation of the avrD promoter involves several factors, including repression by certain carbon sources and high concentrations of nitrogen compounds. asm.orgnih.gov Furthermore, expression requires the hrp regulatory genes, hrpS and hrpL, which are central regulators of virulence in P. syringae. researchgate.netnih.gov A conserved sequence, often referred to as the "hrp box," is found in the promoter regions of many avirulence genes, including avrD, and is crucial for their HrpL-dependent activation. asm.orgnih.govunc.edu The avrD gene itself is the first open reading frame in a putative operon that contains other genes likely involved in the biosynthesis and transport of these metabolites. asm.orgnih.govnih.gov
The organization of these genes into a cluster allows for their coordinated regulation, ensuring the efficient production of these secondary metabolites under specific environmental conditions, such as during plant infection. unc.eduresearchgate.net
Table of Research Findings on this compound Biosynthesis
| Finding | Proposed Mechanism/Relationship | Key Genes/Factors | Supporting Evidence |
| Precursor of this compound | Syringolides are proposed as the biosynthetic precursors to this compound. asm.orgnih.gov | avrD gene cluster | Co-isolation from P. syringae expressing avrD. apsnet.org |
| Conversion to this compound | A retro-Claisen type reaction is hypothesized to convert syringolides into this compound. asm.orgnih.govunc.edu | Putative hydrolases | Chemical synthesis studies mimic this transformation. |
| This compound as an Intermediate | This compound is proposed to be a precursor to syributins. asm.orgnih.gov | avrD gene cluster | Structural similarities and co-production. apsnet.org |
| Conversion to Syributins | A β-elimination followed by a 1,3-acyl migration is the proposed pathway from this compound to syributins. asm.orgnih.govunc.edu | Putative lyases and transferases | Supported by chemical synthesis and structural analysis. asm.orgnih.gov |
| Genetic Locus | The avrD gene is essential for the production of this compound and related compounds. apsnet.orgnih.gov | avrD and associated biosynthetic gene cluster | Bacteria expressing avrD produce these metabolites. apsnet.orgacs.org |
| Regulation of Biosynthesis | Expression of the avrD operon is induced in planta and regulated by hrp genes. asm.orgnih.govnih.gov | hrpS, hrpL, hrp box | Promoter analysis and gene expression studies. asm.orgnih.govnih.gov |
Chemical Synthesis and Stereochemical Investigations of Secosyrin 1 and Its Analogs
Early Synthetic Strategies and Formal Syntheses of Secosyrin 1
Initial forays into the synthesis of this compound focused on establishing viable routes to the core spirocyclic skeleton. An early and notable approach involved a short synthesis of (±)-Secosyrin 1, which commenced from an electron-deficient furan (B31954) derivative. ox.ac.ukacs.orgacs.org This strategy utilized a reductive alkylation under Birch conditions to rapidly construct the dihydrofuran precursor to the natural product's skeleton. ox.ac.ukacs.orgacs.orgacs.org This work not only provided access to the racemic natural product but also served as a platform to explore key stereochemical questions, such as directed dihydroxylation and the facial selectivity of ketone reductions on a complex cyclic system. ox.ac.ukacs.orgnih.gov
Further developments in this area led to a formal synthesis of (−)-Secosyrin 1. acs.orgnih.gov This was achieved by rendering the synthesis enantioselective through the application of a chiral auxiliary attached to the furan starting material prior to the Birch reduction step. acs.orgacs.orgnih.gov Another significant formal synthesis of (+)-Secosyrin 1 was accomplished by applying a ketyl radical cyclization strategy, which successfully formed the required densely functionalized furan heterocycle. acs.orgfigshare.com
Seminal Total Syntheses of this compound
The first total synthesis of this compound was reported by Mukai and coworkers. nih.gov Their approach began with the chiral pool starting material diisopropyl D-tartrate. nih.govindianchemicalsociety.com A key feature of this synthesis was the construction of the spiro-ring system via an alkyne-cobalt complex. indianchemicalsociety.com The synthesis proceeded by converting the D-tartrate derivative into a protected threitol intermediate, which was further transformed into a key alkyne precursor. nih.gov Subsequent deoxygenation to form the furan ring, followed by lactonization, deprotection, and condensation with hexanoic anhydride, yielded the target molecule, this compound. nih.gov
Another pioneering total synthesis was reported by Hanaoka, which also commenced from diisopropyl D-tartrate, underscoring the utility of this chiral starting material. indianchemicalsociety.com These initial total syntheses were crucial in confirming the structure of this compound and establishing foundational strategies for accessing its complex architecture.
Advanced Stereoselective and Asymmetric Synthetic Approaches
Building upon the initial synthetic precedents, subsequent research focused on developing more efficient and highly stereocontrolled routes to this compound and its analogs. These advanced strategies often leverage the chiral pool or employ powerful asymmetric reactions to establish the required stereocenters with high fidelity. numberanalytics.comkth.se
Utilization of Chiral Pool Starting Materials (e.g., D-Mannitol, D-Tartrate, D-Arabinofuranose Derivatives)
The chiral pool, which utilizes readily available, enantiomerically pure natural products like carbohydrates and amino acids, has been a cornerstone for the asymmetric synthesis of this compound. numberanalytics.comtcichemicals.comnih.gov
D-Tartrate: As mentioned, the seminal total syntheses by both Mukai and Hanaoka effectively employed D-tartrate derivatives as the chiral starting material to set the stereochemistry of the final product. nih.govindianchemicalsociety.com In Mukai's synthesis, diisopropyl-D-tartrate was converted into a protected threitol derivative, which carried the stereochemical information through the synthetic sequence. nih.gov
D-Mannitol: A formal synthesis of (+)-Secosyrin 1 utilized (R)-1,2-isopropylideneglycerol as the chiral precursor. acs.orgfigshare.com This starting material is readily prepared on a large scale from D-mannitol, a common and inexpensive chiral pool carbohydrate. mdpi.com This approach highlights how complex chiral molecules can be built from simpler, biomass-derived platforms. mdpi.com
L-Arabinose Derivatives: In a concise and stereoselective total synthesis of (+)-Secosyrin 1, researchers utilized 3,4-di-O-benzyl-L-arabinal, a derivative of the pentose (B10789219) sugar L-arabinose. indianchemicalsociety.com The key step involved the stereoselective construction of the spiro center through a one-pot sequence initiated by the ring-opening of a 1,2-cyclopropanecarboxylated xylal derivative derived from the starting sugar. indianchemicalsociety.com
| Chiral Pool Source | Specific Starting Material | Key Synthetic Application | Reference |
|---|---|---|---|
| D-Tartaric Acid | Diisopropyl D-tartrate | First total syntheses (Mukai, Hanaoka) | nih.govindianchemicalsociety.com |
| D-Mannitol | (R)-1,2-Isopropylideneglycerol | Formal synthesis via ketyl radical cyclization (Donner) | acs.orgfigshare.commdpi.com |
| L-Arabinose | 3,4-di-O-benzyl-L-arabinal | Total synthesis via intramolecular hetero-Michael addition | indianchemicalsociety.com |
Development of Key Stereocontrolled Transformations
The quest for more efficient syntheses of this compound spurred the development and application of novel stereocontrolled reactions capable of constructing the challenging spirocyclic core.
A novel approach to the 1,7-dioxaspirononane core of this compound was developed using a ketyl radical cyclization strategy. acs.orgfigshare.com This method was applied in a formal synthesis of (+)-Secosyrin 1. acs.org The key transformation involved the cyclization of a β-disubstituted acrylate (B77674) precursor, which was generated in five steps from a D-Mannitol derivative. acs.orgfigshare.com The samarium diiodide (SmI₂) induced ketyl radical cyclization of the aldehyde precursor gave a mixture of the desired 2,3-syn and the 2,3-anti substituted furan products. acs.org The isolation of the anti-furan diastereomer also enabled the total synthesis of (+)-4-epi-Secosyrin 1, demonstrating the utility of this strategy for creating analogs of the natural product. acs.org
| Precursor Type | Key Reagent | Outcome | Reference |
|---|---|---|---|
| β-disubstituted acrylate aldehyde | Samarium diiodide (SmI₂) | Formation of 2,3-syn and 2,3-anti furan products; formal synthesis of (+)-Secosyrin 1 | acs.orgfigshare.com |
The Donohoe group developed a powerful strategy for accessing the Secosyrin skeleton based on the Birch reduction of an electron-deficient furan. ox.ac.ukacs.orgacs.org This reductive alkylation provides rapid access to a dihydrofuran intermediate, which is a versatile precursor to the natural product. ox.ac.ukacs.org The initial synthesis produced (±)-Secosyrin 1 in 11 steps from readily available materials. acs.org A key advantage of this approach is its modularity, allowing for systematic investigations into stereocontrol. thieme-connect.com The synthesis was later rendered enantioselective by incorporating a chiral auxiliary into the furan substrate, which directed the stereochemical outcome of the reduction and subsequent transformations, culminating in a formal synthesis of (-)-Secosyrin 1. acs.orgacs.orgnih.gov This methodology has also been applied to the synthesis of other natural products, demonstrating its broader utility. thieme-connect.com
Intramolecular Hetero-Michael Addition (IHMA)
The construction of the complex spirocyclic core of this compound has been a significant challenge, which synthetic chemists have addressed using various strategies. Among the most effective is the Intramolecular Hetero-Michael Addition (IHMA). This reaction involves the conjugate addition of an internal heteroatom nucleophile, typically an oxygen atom from a hydroxyl group, to an α,β-unsaturated carbonyl system within the same molecule. masterorganicchemistry.comwikipedia.org This cyclization strategy is pivotal for creating the heterocyclic ring system and establishing the spirocenter.
In a notable stereoselective total synthesis of (+)-Secosyrin 1, researchers envisioned that the target molecule could be derived from a spiro-cyclic lactol. indianchemicalsociety.com This key intermediate was successfully synthesized from a hydroxyaldehyde precursor via a one-pot sequence that featured a highly stereoselective IHMA, followed by ester hydrolysis. indianchemicalsociety.com The synthetic design relied on the precursor existing in equilibrium with a more stable hemi-acetal, which, upon dehydrohalogenation, generated the necessary α,β-unsaturated system to trigger the IHMA. indianchemicalsociety.com This approach proved efficient for the stereoselective construction of the spiro center. indianchemicalsociety.com
Other synthetic routes toward related compounds have also employed intramolecular Michael additions as a crucial step for creating the spiro framework, underscoring the utility of this reaction class in accessing the core structure of this compound and its relatives. indianchemicalsociety.com The success of the IHMA is often dependent on the specific substrate and reaction conditions, with Brønsted and Lewis acids being common promoters for such transformations under various conditions, including microwave irradiation and solvent-free systems. arkat-usa.org
Directed Dihydroxylation Methodologies
Achieving the correct stereochemistry of the multiple stereocenters in this compound is a formidable synthetic challenge. Directed dihydroxylation has emerged as a powerful tool to control the stereochemical outcome of the oxidation of alkenes within synthetic intermediates. organicreactions.org This methodology utilizes a resident functional group, such as a hydroxyl or amide group, to direct the approach of an oxidizing agent, most commonly osmium tetroxide (OsO₄), to one face of a nearby double bond. organicreactions.org
In a formal synthesis of (–)-Secosyrin 1, a key step involved the directed dihydroxylation of a homoallylic alcohol. nih.govacs.org This strategy was explored to set the stereochemistry of two adjacent hydroxyl groups, which are characteristic features of the this compound structure. The directing effect of the existing alcohol function guides the bulky osmium reagent to the syn-face of the double bond, leading to the formation of a syn-diol with high selectivity. skku.edu
The choice of ligands and additives for the osmium tetroxide is critical for the efficiency and selectivity of the dihydroxylation. For instance, the use of N-methylmorpholine N-oxide (NMO) as a co-oxidant is common in catalytic versions of this reaction. skku.edu However, for directed hydroxylations, stoichiometric amounts of osmium tetroxide complexed with ligands like tetramethylethylenediamine (TMEDA) can provide enhanced selectivity. skku.edu Donohoe and colleagues demonstrated that the OsO₄-TMEDA complex was highly effective for the dihydroxylation of a homoallylic alcohol precursor in their synthetic route, affording the desired diol with excellent diastereoselectivity. skku.edu This controlled introduction of stereocenters was a critical part of their enantioselective formal synthesis of (–)-Secosyrin 1. skku.edu
| Directing Group | Reagent System | Substrate | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| Homoallylic Alcohol | 1. OsO₄ (1 equiv), TMEDA, CH₂Cl₂; 2. MeOH, HCl | Alkene precursor to this compound | 99:1 | High | skku.edu |
| Trichloroacetamide | OsO₄-TMEDA | Allylic Amide | 1.2:1 | 92% | skku.edu |
| Trifluoroacetamide | OsO₄-TMEDA | Allylic Amide | >20:1 | 98% | skku.edu |
Control of Spirocenter Formation and Remote Stereochemistry
The defining structural feature of this compound is its spirocyclic core, where two rings are joined by a single common atom, the spirocenter. wikipedia.org The creation of this quaternary carbon with the correct absolute and relative stereochemistry is a central challenge in the total synthesis of the molecule. Furthermore, the stereochemistry of this spirocenter must be controlled in relation to other stereocenters in the molecule, some of which are located at a significant distance—a concept known as remote stereocontrol. beilstein-institut.denih.gov
The stereoselective construction of the spiro atom is often accomplished through cyclization reactions, such as the Intramolecular Hetero-Michael Addition (IHMA) discussed previously. indianchemicalsociety.com In these cases, the facial selectivity of the ring closure determines the configuration of the newly formed spirocenter. The conformation of the acyclic precursor, which can be influenced by existing stereocenters, dictates which face of the Michael acceptor is more accessible to the intramolecular nucleophile, thus controlling the stereochemical outcome. indianchemicalsociety.com
Synthetic Exploration of this compound Derivatives and Analogs
Generation of Structural Variants for Biosynthetic or Ecological Inquiry
This compound belongs to a family of C-glycosidic metabolites isolated from the plant pathogen Pseudomonas syringae, which also includes the syringolides and syributins. indianchemicalsociety.com While this compound itself does not elicit the same hypersensitive defense response in plants as the syringolides, its structure provides valuable clues about the biosynthetic pathway of these signaling molecules and the function of the genes involved. indianchemicalsociety.com Consequently, the synthesis of structural variants of this compound is a key strategy for probing these biological questions. nih.govfrontiersin.orgecoevorxiv.org
By systematically altering different parts of the this compound molecule—such as the stereochemistry at various centers, the nature of the ester side chain, or the substitution pattern on the rings—researchers can investigate which structural features are critical for biosynthesis and recognition by plant receptors. For example, synthesizing both enantiomers of this compound and its precursors can help elucidate the stereospecificity of the enzymes in the biosynthetic pathway. nih.govacs.org The generation of analogs with modified ring systems or functional groups can help map the structural requirements for potential (even if weak) biological activity or for interaction with biosynthetic enzymes. nih.govnih.gov These synthetic analogs serve as molecular probes to understand the complex ecological interactions between P. syringae and its host plants. mdpi.comrsc.org
Impact of Side Chain Modifications on Synthetic Yields and Purity
During synthesis, the steric bulk and electronic properties of the side chain can influence the reactivity of the molecule. For instance, in acylation reactions to attach the side chain, very bulky acyl chlorides or anhydrides may react more slowly or require more forcing conditions, potentially leading to lower yields or the formation of byproducts due to competing side reactions. mdpi.comrsc.org
Investigation of Biological Roles and Molecular Mechanisms Non Clinical Focus
Comparative Biological Activity with Related Secondary Metabolites
Secosyrin 1 is a secondary metabolite isolated from the plant pathogen Pseudomonas syringae pv. tomato that expresses the avirulence gene D (avrD). indianchemicalsociety.com It is structurally related to the syringolides, a class of C-glycosidic, low-molecular-weight signal molecules produced by the same bacterium. indianchemicalsociety.com Syringolides 1 and 2 are well-characterized as non-proteinaceous elicitors that trigger a hypersensitive response (HR) in soybean cultivars carrying the Rpg4 disease resistance gene. indianchemicalsociety.comnih.gov This defense mechanism is a hallmark of gene-for-gene resistance in plant-pathogen interactions. indianchemicalsociety.com
In stark contrast, detailed investigations have revealed that this compound, along with its structural relatives Secosyrin 2 and the syributins, does not exhibit the same biological activity as the syringolides. indianchemicalsociety.comnih.gov Specifically, this compound is not an active elicitor of the hypersensitive response. nih.gov This fundamental difference in biological function, despite their structural and biosynthetic relationship, underscores the high specificity of the plant's recognition system. The ability to induce the HR is directly tied to the unique tricyclic structure of the syringolides, which this compound lacks. indianchemicalsociety.comutep.edu The inactivity of this compound as a direct elicitor highlights the precise structural requirements for binding to the putative plant receptor and initiating the defense signaling cascade. utep.edu
Although this compound is not a direct elicitor, its discovery and structure have been crucial for understanding the broader secondary metabolome of Pseudomonas syringae and the function of key genetic elements. indianchemicalsociety.com The presence of this compound and other related compounds provides important clues about the biosynthetic pathway for the formation of the active syringolides. indianchemicalsociety.comnih.gov It has been proposed that secosyrins may be derived from syringolides through a reverse-Claisen type reaction. indianchemicalsociety.com This relationship positions this compound as a key component in the metabolic network associated with the avrD gene, shedding light on the biochemical transformations catalyzed by its protein product. indianchemicalsociety.com
Distinction from Syringolides as Direct Elicitors of Hypersensitive Response
Elucidation of Molecular Interactions within Microbial or Plant Systems
This compound's role in modulating plant-microbe signaling is understood indirectly through its biosynthetic linkage to the active syringolide elicitors. indianchemicalsociety.com Plant-microbe interactions are governed by a complex molecular dialogue, where plants perceive microbial signals through specific receptors, often receptor-like kinases (RLKs), which triggers downstream signaling pathways. nih.govnumberanalytics.comfrontiersin.org Syringolides act as such signals, initiating a defense response. nih.gov
The synthesis of this compound is inextricably linked to the presence and expression of the avirulence gene avrD. indianchemicalsociety.com In P. syringae, avirulence genes often play a dual role; while their products can be recognized by resistant plants to trigger defense, they can also contribute to virulence on susceptible hosts. The regulation of these genes is therefore tightly controlled and often integrated with broader regulatory networks that govern virulence. apsnet.org
Bacterial communication systems, such as quorum sensing (QS), allow bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating the production of virulence factors. nih.govnih.gov While direct evidence linking this compound production to a specific QS system is not established, the avrD gene operates within a pathogen's complex regulatory framework. This framework includes systems that respond to environmental cues within the host plant, such as nutrient availability and plant-exuded chemical signals, to control the expression of virulence-related genes, including those for secretion systems and effector proteins. peerj.com The production of avrD-dependent metabolites like this compound is part of this regulated arsenal (B13267), and understanding its synthesis provides a window into the function of the avrD gene product and its role within the bacterium's pathogenic lifecycle. indianchemicalsociety.com
Potential Modulatory Effects on Plant-Microbe Signaling Pathways (indirect via biosynthetic insights)
Structure-Activity Relationship (SAR) Studies for Biosynthetic or Ecological Function
Structure-activity relationship (SAR) analysis involves correlating the chemical structure of a molecule with its biological activity. wikipedia.org In the context of this compound and its relatives, SAR provides critical insights into why syringolides are potent elicitors while secosyrins are not.
The key structural difference is that syringolides possess a rigid, oxygen-rich tricyclic spiroketal system, which is formed through a series of intramolecular reactions, including a Michael addition. indianchemicalsociety.comutep.edu In contrast, this compound is an acyclic precursor or a potential breakdown product that lacks this defining tricyclic framework. indianchemicalsociety.com SAR studies on various syringolide derivatives have demonstrated that specific structural features are essential for their elicitor activity. For example, a free 3-hydroxyl group has been shown to be critical for efficient binding to its putative protein target in soybean and for subsequent HR induction. utep.edu
The structure of this compound, lacking the constrained conformation of the syringolide spiroketal, is unable to present the necessary pharmacophore for receptor binding. This comparison is a classic example of SAR: a significant change in the three-dimensional structure (from tricyclic to acyclic) leads to a complete loss of a specific biological activity (HR elicitation). indianchemicalsociety.comnih.gov Therefore, while this compound has no direct ecological function as a defense elicitor, its structure is fundamentally important for understanding the biosynthesis and the precise structural requirements for molecular recognition by the plant immune system.
Correlating Structural Motifs with Biosynthetic Pathway Intermediates and Enzymatic Recognition
This compound is a metabolite produced by the plant pathogen Pseudomonas syringae pv. tomato that carries the avirulence gene D (avrD). chemistry-chemists.comphytobacteriology.comindianchemicalsociety.com While it does not elicit a hypersensitive response in soybean plants like the related syringolides, its structure provides valuable insights into the biosynthetic pathways and enzymatic processes at play. indianchemicalsociety.comnih.gov It is considered a co-metabolite of syringolides 1 and 2. chemistry-chemists.comphytobacteriology.com
The core structure of this compound is a 3,4-dihydroxy-1,7-dioxaspiro[4.4]nonan-8-one, featuring a distinctive γ-lactone moiety. chemistry-chemists.comnih.gov This spirocyclic framework is a key structural motif. It has been proposed that secosyrins are derived from syringolides through a reverse-Claisen type reaction. indianchemicalsociety.com This suggests a close biosynthetic relationship and implies that the enzymatic machinery responsible for syringolide synthesis also plays a role in the formation of this compound. The avrD gene product is believed to be an enzyme involved in the synthesis of these acyl glycoside elicitors. phytobacteriology.com
The total synthesis of this compound has been achieved through various routes, often utilizing furan (B31954) or tartaric acid derivatives as starting materials. nih.goviupac.orgvdoc.pubresearchgate.netacs.org For instance, one synthesis started from diisopropyl-D-tartrate, which was converted through several steps into a furan intermediate that subsequently underwent lactonization to form the core structure of this compound. nih.gov Another approach involved the reductive alkylation of an electron-deficient furan under Birch conditions to construct the natural product's skeleton. researchgate.netacs.org These synthetic strategies underscore the importance of the furan and γ-lactone motifs in the assembly of this compound and provide a chemical basis for understanding its formation in biological systems.
The structural relationship between this compound, Syringolide 1, and Syributin 1 further illuminates potential biosynthetic connections. It has been suggested that this compound can be converted to Syributin 1. nih.gov This transformation highlights the chemical reactivity of these related natural products and suggests a shared metabolic grid within P. syringae.
Influence of Stereochemistry on Biological Recognition in Relevant Microbial or Plant Systems
The stereochemistry of this compound and related molecules is critical for their biological recognition, although this compound itself is not an active elicitor. nih.gov The absolute configuration of the spiro carbons is a point of significant interest in understanding how these molecules might interact with biological targets. iupac.org The synthesis of stereochemically defined versions of these molecules is crucial for conducting meaningful biological studies. nih.gov
The use of chiral starting materials, such as D-tartaric acid, in the total synthesis of this compound allows for the unambiguous establishment of stereocenters. nih.gov This control over stereochemistry is essential for probing structure-function relationships. For example, enantioselective syntheses have been developed to produce specific stereoisomers of this compound. vdoc.pubskku.edu One such synthesis utilized the reduction of a furan bearing a chiral auxiliary to achieve enantioselectivity. researchgate.netacs.org
While this compound does not trigger a hypersensitive response, studies on the related, active syringolides demonstrate the importance of stereochemistry in biological recognition. Competition binding studies using a radiolabeled syringolide 1 derivative and various structural analogs, including this compound, were conducted with a soluble protein fraction from soybean leaves. researchgate.net These studies revealed a direct correlation between the binding affinity to this protein fraction and the elicitor activity of the compounds. researchgate.net Although this compound did not show high affinity, these experiments underscore the principle that specific stereochemical arrangements are necessary for recognition by plant proteins. The protein binding site, while not the direct product of the Rpg4 resistance gene, is believed to be an intracellular receptor involved in the signaling pathway. researchgate.net
Methodological Approaches for In Vitro and Ex Vivo Biological Activity Assays (excluding clinical or human studies)
Investigating the biological context of this compound, even as an inactive analog of elicitors, requires specific in vitro and ex vivo assays. These methods are designed to probe the interactions of this compound and its related compounds with biological components from relevant plant or microbial systems.
A primary in vitro method is the competitive binding assay . This technique has been used to assess the interaction of this compound with proteins from soybean leaves. researchgate.net In these assays, a radiolabeled ligand with known binding activity (e.g., ¹²⁵I-syringolide 1) is incubated with a soluble protein fraction from the plant. researchgate.net The ability of unlabeled competitors, such as this compound, to displace the radiolabeled ligand is then measured. researchgate.net This provides quantitative data on the binding affinity (or lack thereof) of the test compound to potential receptor proteins. The results of such assays showed that this compound has a low affinity for the syringolide binding site in soybean extracts. researchgate.net
Another in vitro approach involves the use of native gel assays . This method can also demonstrate ligand-specific binding. A labeled version of the ligand is incubated with the protein fraction, and the mixture is then separated by native polyacrylamide gel electrophoresis. The presence of a radioactive band corresponding to a protein-ligand complex provides evidence of binding. researchgate.net
Table 1: In Vitro Biological Activity Assays for this compound and Related Compounds
| Assay Type | Description | Purpose | Key Findings for this compound | Reference |
|---|---|---|---|---|
| Competitive Binding Assay | Measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand (¹²⁵I-syringolide 1) for binding to a soluble protein fraction from soybean leaves. | To determine the binding affinity of this compound to potential plant receptor proteins. | Demonstrated low binding affinity, correlating with its lack of elicitor activity. | researchgate.net |
| Native Gel Assay | A labeled ligand is incubated with a protein fraction and separated on a native gel to visualize protein-ligand complexes. | To provide qualitative evidence of ligand-specific binding to soluble proteins. | Consistent with competitive binding assays, would show weak or no specific binding. | researchgate.net |
Ex vivo assays could involve treating isolated plant cells or tissues with this compound to observe any cellular responses, although specific examples for this compound are not detailed in the provided context. However, the general methodology for related active elicitors involves applying the compound to plant cell suspension cultures or leaf explants and then monitoring for defense responses, such as the production of phytoalexins or the activation of defense-related genes.
The synthesis of various structural analogs and stereoisomers of this compound is a crucial prerequisite for these biological assays. nih.govvdoc.pubunimelb.edu.auacs.orgresearchgate.net These synthetic efforts provide the necessary tools to dissect the structural requirements for biological recognition and activity within the syringolide family of molecules.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Secosyrin 2 |
| Syringolide 1 |
| Syringolide 2 |
| Syributin 1 |
| Syributin 2 |
| diisopropyl-D-tartrate |
| (+)-Boronolide |
| (+)-Muricatacin |
| (+)-Bengamide E |
| prehispanolone |
| sphydrofuran |
| zaragozic acid |
| fumagillin |
| epilupinine |
| tautomycin |
| fastigilin C |
| roccellaric acid |
| asteltoxin |
| discodermolide |
| anhydrochatancin |
| nemorensic acid |
| 1-epi-australine |
| clasto-Lactacystin β-lactone |
| saudin |
| (-)-Pandamarilactone |
| Spironolactone |
| mespirenone |
| Napililactone |
| pathylactone A |
| Cinatrin A |
| longianone |
| hyperolactone A |
| jaspine B |
| pachastrissamine |
| (+)-Goniofufurone |
| (+)-7-epi-Goniofufurone |
| (+)-Goniopypyrone |
| (+)-Goniotriol |
| (+)-Altholactone |
Advanced Analytical Techniques for Research Oriented Characterization
Spectroscopic Methods in Elucidating Biosynthetic Intermediates and Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure and stereochemistry of organic compounds like Secosyrin 1. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org The total synthesis of this compound has been confirmed by comparing the spectroscopic data of the synthetic product with that of the natural product. acs.org
Research on the synthesis of (+)-secosyrin 1 has utilized both ¹H NMR and ¹³C NMR to verify the structure and, crucially, to establish the stereochemistry at its complex chiral centers, including the spiro center. indianchemicalsociety.comresearchgate.netacs.org The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton and carbon atom, while coupling constants reveal connectivity between neighboring atoms. For instance, a short synthesis of (±)-secosyrin 1 involved detailed exploration of stereoselectivity, which was confirmed using NMR analysis. nih.govox.ac.uk
Key NMR data reported for synthetic this compound and related intermediates are summarized below.
| Carbon Atom/Group | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C=O (Ester/Lactone) | 172.5 | indianchemicalsociety.com |
| C (Aromatic - Placeholder) | 137.7 | indianchemicalsociety.com |
| CH (Aromatic - Placeholder) | 128.5 | indianchemicalsociety.com |
| CH (Aromatic - Placeholder) | 128.4 | indianchemicalsociety.com |
| CH (Aromatic - Placeholder) | 127.9 | indianchemicalsociety.com |
| CH (Aromatic - Placeholder) | 127.8 | indianchemicalsociety.com |
Note: The placeholder "Aromatic" refers to signals from protecting groups used during synthesis, such as benzyl (B1604629) groups, which are later removed to yield the final product.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.edu For this compound, high-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₆H₂₄O₆). acs.orgrsc.org
In the process of characterizing synthetic this compound, MS is used to:
Confirm Molecular Weight: The detection of the molecular ion peak confirms that the synthesized compound has the correct mass.
Analyze Fragmentation Patterns: When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. msu.edu Analyzing these fragmentation patterns provides structural information that corroborates data from other spectroscopic methods.
Verify Elemental Composition: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive proof of the chemical composition. msu.edu
For example, in the total synthesis of (+)-secosyrins and (+)-syributins, elemental analysis, a technique complementary to mass spectrometry, was used to confirm the calculated composition. For a related intermediate, the calculated values for C (61.52%) and H (7.74%) were found to be in close agreement with the experimental findings. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. mrclab.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. drawellanalytical.com Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, IR spectroscopy would be used to confirm the presence of:
Hydroxyl (-OH) groups: A broad absorption band typically around 3200-3600 cm⁻¹.
Carbonyl (C=O) groups: A strong, sharp absorption band around 1700-1780 cm⁻¹, characteristic of the ester and lactone functionalities.
C-O bonds: Absorptions in the fingerprint region (1000-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for detecting conjugated systems (alternating single and multiple bonds). msu.edu this compound contains a butenolide ring, which is an α,β-unsaturated lactone. This chromophore is expected to produce a characteristic absorption maximum (λmax) in the UV region, typically between 200-280 nm. bioline.org.br
Chromatographic Techniques for Isolation, Purification, and Research Quantification
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. scribd.com For the research and synthesis of this compound, chromatographic methods are essential for isolating the final product from reaction mixtures, assessing its purity, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. sepscience.com It is widely used in the final stages of the total synthesis of natural products like this compound to isolate the pure compound and assess its purity. researchgate.net
The process typically involves:
Stationary Phase: A column packed with a solid adsorbent, often silica-based with a C18 (octadecylsilane) coating for reversed-phase chromatography. internationaloliveoil.org
Mobile Phase: A solvent or mixture of solvents that flows through the column, carrying the sample. chromatographyonline.com
Separation: Components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.
Detection: A detector (e.g., UV-Vis or refractive index) measures the components as they elute from the column, producing a chromatogram. internationaloliveoil.org
In the context of this compound synthesis, HPLC is critical for separating the desired product from unreacted starting materials, byproducts, and stereoisomers. The purity of the final product is determined by the presence of a single, sharp peak in the HPLC chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. wur.nl
Given the molecular structure of this compound, which includes multiple polar hydroxyl groups and a relatively high molecular weight, it is not sufficiently volatile or thermally stable to be analyzed directly by GC-MS without chemical derivatization. Derivatization would involve converting the polar -OH groups into less polar, more volatile groups (e.g., silyl (B83357) ethers). While GC-MS is a cornerstone for analyzing certain classes of metabolites, its application to this compound itself is not standard. The technique would be more applicable to the analysis of smaller, more volatile biosynthetic precursors or degradation products if they were of research interest.
X-ray Crystallography for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is a critical aspect of its complete characterization. While X-ray crystallography is a powerful and definitive method for this purpose, providing direct visualization of the atomic arrangement in a crystalline solid, specific X-ray crystallographic data for this compound has not been extensively reported in the primary literature. thieme-connect.comnih.govacs.org
However, the absolute stereochemistry of (+)-Secosyrin 1 was unambiguously established through its first total synthesis by Mukai and colleagues. usm.edurigaku.com This synthetic approach, which started from a chiral precursor, diisopropyl D-tartrate, allowed for the controlled construction of the stereogenic centers within the molecule. usm.edurigaku.com A key step in this synthesis was the stereoselective construction of the spiro skeleton, which was achieved using an alkyne-cobalt complex. usm.edurigaku.com
The synthetic (+)-Secosyrin 1 was then compared to the naturally occurring compound. The confirmation of its absolute configuration was achieved by comparing their spectroscopic data and, crucially, their specific rotation values, which were found to be in good agreement. usm.edu This method, where the stereochemistry of a natural product is confirmed by synthesizing a specific stereoisomer and comparing its properties to the natural sample, is a well-established and valid strategy for assigning absolute configuration in the absence of direct X-ray crystallographic analysis of the natural product itself. rigaku.com
Should suitable single crystals of this compound be obtained in the future, X-ray diffraction analysis would provide a definitive confirmation of its three-dimensional structure. wikipedia.orgmalvernpanalytical.com The process would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern is dependent on the arrangement of atoms within the crystal lattice. For a chiral molecule, the differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane) can be used to determine the absolute configuration. nih.govscielo.org.mxfigshare.com
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the protons of the spirocyclic core and the hexanoyl side chain. mdpi.comusm.edu |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for all carbon atoms, including the carbonyl of the lactone and ester groups. mdpi.com |
| IR (Infrared Spectroscopy) | Absorption bands indicating the presence of hydroxyl and carbonyl (lactone and ester) functional groups. nih.gov |
| MS (Mass Spectrometry) | Molecular ion peak consistent with the chemical formula of this compound. mdpi.com |
This table is generated based on data reported in the scientific literature. Specific chemical shifts and coupling constants can be found in the cited research articles.
Biological Significance
This compound was isolated from the plant pathogen Pseudomonas syringae pv. tomato, the same bacterium that produces a class of compounds known as syringolides. mdpi.com Syringolides are notable for their ability to elicit a hypersensitive defense response in certain soybean plants. mdpi.com In contrast, this compound, along with the related syributins, does not exhibit this biological activity. mdpi.com
Despite its lack of elicitor activity, the importance of this compound lies in its biosynthetic relationship to the syringolides. mdpi.com It is proposed that secosyrins are derived from syringolides through a retro-Claisen type reaction. mdpi.com Furthermore, secosyrins are thought to be related to syributins via a β-elimination followed by a 1,3-acyl migration. mdpi.com Therefore, the study of this compound provides valuable insights into the biosynthetic pathways of these complex natural products and the function of the associated bacterial genes. mdpi.com
Total Synthesis of this compound
The unique spirocyclic structure of this compound has made it an attractive target for total synthesis. Several synthetic routes have been developed, each employing different strategies to construct the key structural features of the molecule.
One of the earliest and most notable total syntheses was reported by Mukai and co-workers, which also served to establish the absolute stereochemistry of the natural product. usm.edurigaku.com Their approach commenced with the readily available and chiral diisopropyl D-tartrate. usm.edu A pivotal step in their synthesis was the highly stereoselective formation of the spirocyclic core, which was accomplished through the use of an alkyne-cobalt complex. usm.edurigaku.com
Another approach, developed by Donohoe and colleagues, utilized an electron-deficient furan (B31954) derivative as the starting material. usm.edu Key steps in this synthesis included a Birch reduction and a directed dihydroxylation to install the necessary stereocenters. usm.edu
These synthetic efforts not only provide access to this compound for further study but also showcase the development of novel synthetic methodologies for the construction of complex, oxygen-rich spirocyclic systems. mdpi.comusm.edu
Future Research Trajectories and Broader Academic Implications
Untapped Biosynthetic Potential within Pseudomonas syringae and Related Microorganisms
The bacterium Pseudomonas syringae, which produces Secosyrin 1, represents a vast and largely untapped reservoir of novel natural products. researchgate.net Genomic analyses of numerous P. syringae strains have revealed a remarkable number of biosynthetic gene clusters (BGCs), which are discrete sections of the genome encoding the enzymatic machinery for producing specialized metabolites. researchgate.netresearchgate.net A significant portion of these BGCs are considered "silent" or "cryptic" under standard laboratory conditions, meaning their products are unknown. mdpi.com
Pangenomic studies of various P. syringae strains have identified hundreds of BGCs, with nonribosomal peptide synthetases (NRPSs) being particularly common. researchgate.net This highlights the immense potential for discovering new bioactive compounds. Research indicates that many of these natural products play crucial roles in the bacterium's ability to adapt to different niches and interact with other organisms, such as amoebal predators and fungi. researchgate.net The exploration of this hidden biosynthetic capacity is not limited to P. syringae; related microorganisms, such as other species within the Pseudomonas genus and the broader Gammaproteobacteria class, also show significant, yet underexplored, biosynthetic potential. researchgate.netnih.gov Future research will likely focus on activating these silent BGCs through techniques like heterologous expression or by simulating specific ecological conditions to unlock a wealth of new chemical diversity. mdpi.com
| Organism Group | Key Findings | Potential Research Focus |
| Pseudomonas syringae | High abundance of diverse and uncharacterized Biosynthetic Gene Clusters (BGCs). researchgate.net | Activation of silent BGCs to discover novel metabolites. mdpi.com |
| Pseudomonas Genus | Significant intragenus genomic diversity and a wide array of secondary metabolites. researchgate.net | Comparative genomics to identify unique biosynthetic pathways. |
| Gammaproteobacteria | Largely overlooked class for natural product discovery compared to Actinobacteria. nih.gov | Genome mining of diverse strains to uncover new compound families. nih.gov |
Advanced Synthetic Methodologies for Accessing Novel this compound Analogs for Chemical Biology Studies
The total synthesis of this compound has been achieved through various routes, providing a foundation for developing more advanced synthetic methodologies. vdoc.pubacs.orgacs.org These established methods, which include strategies like the Birch reduction of furan (B31954) derivatives and ketyl radical cyclizations, open the door for the creation of novel this compound analogs. acs.orgacs.orgfigshare.com Such analogs are invaluable tools for chemical biology, allowing researchers to probe the specific interactions between the molecule and its biological targets.
Future synthetic efforts will likely focus on creating a diverse library of this compound derivatives with systematic modifications to the core structure. researchgate.net This will enable detailed structure-activity relationship (SAR) studies to identify the key chemical features responsible for its biological effects. researchgate.net Advanced techniques in stereoselective synthesis will be crucial for controlling the precise three-dimensional arrangement of atoms in these analogs, as stereochemistry often plays a critical role in biological activity. acs.orgresearchgate.net The development of more efficient and modular synthetic routes will accelerate the production of these chemical probes, facilitating deeper investigations into the molecular mechanisms governed by this compound and related compounds. google.comresearchgate.net
Deeper Insights into Microbial Chemical Ecology and Inter-Kingdom Signaling Mechanisms
Small molecules like this compound are key players in the complex chemical dialogues that occur between microorganisms and between bacteria and their plant hosts. researchgate.netresearchgate.net P. syringae utilizes a sophisticated chemical arsenal (B13267) to interact with its environment, and understanding the role of each compound is a major goal of microbial chemical ecology. researchgate.netwikipedia.org While P. syringae pathovars often lack the canonical LuxI/LuxR quorum-sensing systems based on N-acyl homoserine lactones (AHLs), they possess receptor proteins that can detect AHLs produced by other bacterial species. researchgate.netactahort.org This suggests a complex inter-species signaling network that influences behaviors like biofilm formation and virulence. wikipedia.orgactahort.org
Furthermore, there is evidence of inter-kingdom signaling, where bacterial molecules influence the host plant, and plant-derived compounds affect bacterial behavior. researchgate.netactahort.org Studies have shown that extracts from host plants can alter the expression of virulence-related genes in P. syringae. actahort.org Future research will aim to decipher these intricate signaling networks more precisely. Identifying the specific receptors in plants that recognize this compound or its related compounds, and understanding how this recognition event triggers downstream signaling cascades, remains a key objective. researchgate.net This knowledge will provide a more profound understanding of host-pathogen interactions and the co-evolution of chemical communication systems.
Computational Approaches for Predicting Biosynthetic Pathways and Structure-Activity Relationships
The proliferation of microbial genome data has spurred the development of powerful computational tools for natural product discovery. illinois.edu Programs like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and CLIME (clustering by inferred models of evolution) use algorithms to mine genomic data and predict the structures of molecules encoded by BGCs. illinois.eduwur.nl These in silico methods allow researchers to prioritize BGCs for experimental characterization, streamlining the discovery of novel compounds from organisms like P. syringae. plos.org For pathways that are not neatly organized into clusters, as is common in plants, computational approaches that rely on gene co-expression data are being developed. wur.nl
In parallel, computational modeling is essential for understanding structure-activity relationships (SAR). plos.orgwikipedia.org Quantitative structure-activity relationship (QSAR) models build mathematical relationships between a molecule's chemical structure and its biological activity. wikipedia.org For this compound and its analogs, these models can predict the biological potency of newly designed structures, helping to guide synthetic efforts toward compounds with desired properties. collaborativedrug.comresearchgate.net Molecular docking studies can further provide insights into how these molecules bind to their protein targets, rationalizing observed SAR data and aiding in the design of more potent and selective chemical probes. plos.org
| Computational Tool/Approach | Application | Relevance to this compound Research |
| antiSMASH, PlantiSMASH | Identification and annotation of Biosynthetic Gene Clusters (BGCs) in microbial and plant genomes. illinois.eduwur.nl | Predicting the BGC responsible for this compound and discovering related pathways in P. syringae. |
| Co-expression Analysis | Identifying functionally related genes that are not physically clustered in the genome. wur.nl | Elucidating biosynthetic pathways for related compounds in plants. |
| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models to predict biological activity from chemical structure. wikipedia.org | Predicting the activity of novel this compound analogs to guide synthesis. collaborativedrug.com |
| Molecular Docking | Simulating the binding interaction between a small molecule and a protein target. plos.org | Understanding how this compound and syringolides interact with plant receptor proteins. |
Contribution to the Understanding of Plant Disease Resistance Mechanisms Through Related Compounds (e.g., Syringolides)
This compound is structurally and biosynthetically related to the syringolides, a class of C-glycosidic lipids that act as elicitors of plant defense responses. pakbs.orgacs.orgphytobacteriology.com The study of syringolides has provided a classic example of gene-for-gene resistance, a fundamental concept in plant pathology. researchgate.net Specifically, syringolides produced by P. syringae strains carrying the avrD avirulence gene are recognized by soybean plants that possess the corresponding Rpg4 resistance gene. researchgate.netpakbs.org This recognition triggers a hypersensitive response, a form of programmed cell death that restricts pathogen growth. researchgate.net
Research into this system continues to yield valuable insights into the molecular basis of plant immunity. researchgate.netwikipedia.org The identification of a soluble protein fraction in soybean leaves that specifically binds to syringolides was a crucial step toward isolating the Rpg4 protein product. researchgate.net Future studies using syringolides and synthetic analogs as chemical probes will further dissect the signaling pathways that are activated following receptor binding. mdpi.com This includes identifying downstream signaling molecules and understanding how the initial recognition event is translated into a robust defense response. mdpi.com This knowledge not only deepens our fundamental understanding of plant immunity but also offers potential strategies for developing crops with enhanced disease resistance.
Q & A
Q. How can researchers confirm the structural identity of Secosyrin 1 in synthetic or isolated samples?
To validate the structural identity of this compound, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with published data to confirm bond connectivity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns against theoretical calculations.
- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm spatial arrangement .
- Chromatographic Purity : Use HPLC or UPLC to assess purity (>95% recommended for biological assays) .
Q. What experimental protocols are recommended for synthesizing this compound in a laboratory setting?
Synthetic routes for this compound should prioritize reproducibility and scalability:
- Retrosynthetic Analysis : Reference established pathways for related secoiridoids (e.g., syringin derivatives) to guide bond disconnections .
- Step Optimization : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., solvent, temperature, catalysts) .
- Yield Tracking : Document yields at each synthetic step and compare with literature benchmarks (e.g., 30–50% yield for key cyclization steps) .
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro assays to screen for target-specific activity:
- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC or EC values .
- Positive/Negative Controls : Include known inhibitors/activators (e.g., doxorubicin for cytotoxicity) to validate assay reliability .
- Mechanistic Hypotheses : Prioritize targets based on structural analogs (e.g., syringin’s anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from methodological variability. Address these by:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies .
- Orthogonal Validation : Use complementary techniques (e.g., CRISPR knockouts to confirm target specificity) .
- Batch Consistency : Verify compound purity and stability (e.g., via accelerated degradation studies) .
Q. Example Table: Conflicting IC Values in Anti-Cancer Studies
| Study | Cell Line | IC (µM) | Assay Duration | Purity (%) |
|---|---|---|---|---|
| A | HeLa | 12.5 | 48h | 98 |
| B | MCF-7 | 45.0 | 72h | 85 |
| C | A549 | 8.2 | 24h | 99 |
Analysis : Discrepancies may stem from assay duration (longer exposure increases efficacy) or purity (lower purity reduces potency) .
Q. What strategies are effective for elucidating the molecular mechanism of this compound in complex biological systems?
Adopt multi-omics and computational approaches:
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment using RNA-seq or LC-MS/MS .
- Molecular Docking : Predict binding interactions with putative targets (e.g., NF-κB, MAPK pathways) .
- Kinetic Studies : Measure enzyme inhibition rates (e.g., ) to validate mechanistic hypotheses .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Focus on bioavailability and metabolic stability:
- Lipinski’s Rule : Assess molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
- Prodrug Design : Modify hydroxyl groups to enhance solubility (e.g., ester prodrugs) .
- ADME-Tox Profiling : Use in vitro models (e.g., Caco-2 for permeability, microsomes for metabolic stability) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate potency .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences) .
- Power Analysis : Ensure sample sizes () are sufficient to detect biologically relevant effects (α = 0.05, power = 0.8) .
Q. How should researchers document experimental protocols for reproducibility?
Follow guidelines from Beilstein Journal of Organic Chemistry:
- Detailed Methods : Specify equipment (manufacturer/model), reagent batches, and software versions .
- Supplementary Data : Include raw spectra, chromatograms, and code for computational analyses in open repositories .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. Key Resources for Further Study
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
